4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a benzyloxy group, a fluorophenyl group, and a pyrido[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials, such as 2-aminopyridine derivatives, with benzyl halides and fluorophenylboronic acids. The reaction conditions often include the use of catalysts like palladium and bases such as potassium carbonate, under inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives .
Scientific Research Applications
4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit specific kinases and signaling pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for the development of novel organic semiconductors and photovoltaic materials.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with molecular targets such as kinases and receptors. The compound binds to the active sites of these proteins, inhibiting their activity and disrupting signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure and exhibit a range of biological activities, including anticancer, antibacterial, and CNS depressive effects.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups are known for their enhanced stability and bioavailability.
Uniqueness
4-(Benzyloxy)-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its benzyloxy group enhances its lipophilicity, while the fluorophenyl group contributes to its stability and binding affinity to molecular targets .
Properties
CAS No. |
897362-43-5 |
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Molecular Formula |
C20H15FN4O |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-4-phenylmethoxypyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C20H15FN4O/c21-15-9-5-4-8-14(15)16-10-11-17-18(23-16)19(25-20(22)24-17)26-12-13-6-2-1-3-7-13/h1-11H,12H2,(H2,22,24,25) |
InChI Key |
NLTFQNQYZPDPSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC3=C2N=C(C=C3)C4=CC=CC=C4F)N |
Origin of Product |
United States |
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